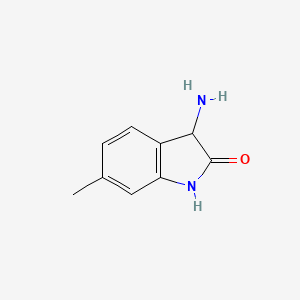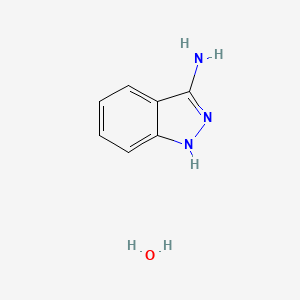
3-Amino-6-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-methylindolin-2-one is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by an indole core with an amino group at the third position and a methyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylindolin-2-one typically involves the reaction of indoles with nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into the desired aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Amino-6-methylindolin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Nitroverbindungen werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Reduzierte Indol-Derivate.
Substitution: Halogenierte oder nitrosubstituierte Indol-Verbindungen.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-methylindolin-2-on hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-6-methylindolin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann Enzyme oder Rezeptoren hemmen und zu verschiedenen biologischen Effekten führen. Beispielsweise kann es Monoaminoxidase hemmen, was zu erhöhten Neurotransmitter-Spiegeln und möglichen Antidepressiva-Effekten führt .
Ähnliche Verbindungen:
- 3-Methylindolin-2-on
- Indol-3-essigsäure
- Indol-3-carbinol
Vergleich: 3-Amino-6-methylindolin-2-on ist aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Methylgruppe am Indolring einzigartig. Dieses Strukturmerkmal verleiht im Vergleich zu anderen Indol-Derivaten unterschiedliche chemische und biologische Eigenschaften. So ist Indol-3-essigsäure ein Pflanzenhormon, während Indol-3-carbinol für seine krebshemmenden Eigenschaften bekannt ist .
Wirkmechanismus
The mechanism of action of 3-Amino-6-methylindolin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters and potential antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Methylindolin-2-one
- Indole-3-acetic acid
- Indole-3-carbinol
Comparison: 3-Amino-6-methylindolin-2-one is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. For instance, indole-3-acetic acid is a plant hormone, while indole-3-carbinol is known for its anticancer properties .
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3-amino-6-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
NDNSBBUGJCECSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)





![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
